(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Ferulic acid 4-sulfate, also known as ferulate sulfate or ferulic acid sulfuric acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Ferulic acid 4-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ferulic acid 4-sulfate has been primarily detected in urine. Ferulic acid 4-sulfate can be converted into ferulic acid.
Brand Name:
Vulcanchem
CAS No.:
86321-24-6
VCID:
VC21129573
InChI:
InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1
SMILES:
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Molecular Formula:
C₁₆H₁₆Na₂O₁₀
Molecular Weight:
370.31 g/mol
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS No.: 86321-24-6
Cat. No.: VC21129573
Molecular Formula: C₁₆H₁₆Na₂O₁₀
Molecular Weight: 370.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ferulic acid 4-sulfate, also known as ferulate sulfate or ferulic acid sulfuric acid, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Ferulic acid 4-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ferulic acid 4-sulfate has been primarily detected in urine. Ferulic acid 4-sulfate can be converted into ferulic acid. |
|---|---|
| CAS No. | 86321-24-6 |
| Molecular Formula | C₁₆H₁₆Na₂O₁₀ |
| Molecular Weight | 370.31 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C16H18O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1 |
| Standard InChI Key | TWSIWBHKRJLZCF-MBAOVNHDSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator